(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline
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Overview
Description
(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is a complex organic compound that features a benzimidazole core linked to a furan ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline typically involves the condensation of 2-aminobenzimidazole with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
2-aminobenzimidazole+furan-2-carbaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for designing drugs with antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the furan ring, making it less versatile in certain applications.
N-(furan-2-ylmethylene)aniline: Does not contain the benzimidazole core, which is crucial for certain biological activities.
Uniqueness
(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline is unique due to the combination of the benzimidazole and furan moieties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential in various applications, particularly in medicinal chemistry where both moieties contribute to its biological activity.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-8-15(19-12-13-6-5-11-22-13)14(7-1)18-20-16-9-3-4-10-17(16)21-18/h1-12H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGDZPAETPETQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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